N-(2-mercaptophenyl)-N'-(3-methylphenyl)thiourea
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Overview
Description
N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. These compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea typically involves the reaction of 2-mercaptoaniline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-mercaptoaniline+3-methylphenyl isothiocyanate→N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea
Industrial Production Methods
Industrial production methods for thiourea compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Various substituted thioureas and ureas.
Scientific Research Applications
N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Lacks the mercapto and methyl substituents.
N-(2-mercaptophenyl)thiourea: Similar structure but without the 3-methylphenyl group.
N-(3-methylphenyl)thiourea: Similar structure but without the 2-mercaptophenyl group.
Uniqueness
N-(2-mercaptophenyl)-N’-(3-methylphenyl)thiourea is unique due to the presence of both the mercapto and methyl substituents, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-sulfanylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S2/c1-10-5-4-6-11(9-10)15-14(18)16-12-7-2-3-8-13(12)17/h2-9,17H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOZNWQIDIWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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